HLA Class II Binding Breadth and Affinity: Midkine (9-23) vs Midkine (14-28)
Midkine (9-23) binds to 8 common HLA class II molecules with nanomolar-range IC50 values, whereas the adjacent overlapping peptide Midkine (14-28) binds only 4 molecules with generally weaker affinity [1]. The 9-23 fragment exhibits sub-nanomolar binding to HLA-DR1 (IC50 = 0.2 nM) and HLA-DR11 (IC50 = 0.3 nM), and strong binding to HLA-DR4 (1 nM), HLA-DR15 (5 nM), HLA-DR7 (13 nM), and HLA-DRB5 (2 nM). In contrast, 14-28 binds HLA-DR1 with a 170-fold higher IC50 (34 nM), HLA-DR4 at 401 nM versus 1 nM for 9-23, and HLA-DR7 at 590 nM versus 13 nM [1]. The broader HLA coverage of 9-23 (8 molecules) compared with 14-28 (4 molecules) predicts population coverage across a wider range of Caucasian HLA allotypes [1].
| Evidence Dimension | Number of HLA class II molecules bound and representative IC50 values (nM) |
|---|---|
| Target Compound Data | 8 HLA II molecules bound; IC50: DR1=0.2 nM, DR4=1 nM, DR7=13 nM, DR11=0.3 nM, DR15=5 nM, DRB5=2 nM, DP401=94 nM, DP402=29 nM |
| Comparator Or Baseline | Midkine (14-28): 4 HLA II molecules bound; IC50: DR1=34 nM, DR4=401 nM, DR7=590 nM, DR11=48 nM, DR13=45 nM, DRB5=0.1 nM |
| Quantified Difference | 2.0-fold greater HLA breadth (8 vs 4 molecules); 170-fold higher affinity for DR1; 401-fold higher affinity for DR4 |
| Conditions | Competitive HLA class II binding assay using purified MHC molecules and fluorescence detection, as reported in Kerzerho et al. 2013 Table 1 |
Why This Matters
Broader HLA coverage with higher binding affinity directly determines the proportion of the patient population eligible for peptide-based immunotherapy and increases the probability of generating robust T-cell responses across diverse HLA haplotypes.
- [1] Kerzerho J, Schneider A, Favry E, Castelli FA, Maillère B. The signal peptide of the tumor-shared antigen midkine hosts CD4+ T cell epitopes. J Biol Chem. 2013;288(19):13370-13377. doi:10.1074/jbc.M112.427302 View Source
